molecular formula C16H18N2O5 B1597969 4-(1-Adamantyl)-2,6-dinitrophenol CAS No. 313648-62-3

4-(1-Adamantyl)-2,6-dinitrophenol

Cat. No.: B1597969
CAS No.: 313648-62-3
M. Wt: 318.32 g/mol
InChI Key: KDXFWZBDGTUMLL-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2,6-dinitrophenol is an organic compound that features a unique adamantyl group attached to a dinitrophenol moiety The adamantyl group is a bulky, rigid structure derived from adamantane, a diamondoid hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-2,6-dinitrophenol typically involves the introduction of the adamantyl group to a dinitrophenol precursor. One common method is the alkylation of 2,6-dinitrophenol with 1-adamantyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-2,6-dinitrophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Adamantyl)-2,6-dinitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-2,6-dinitrophenol involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the phenolic group can form hydrogen bonds with target proteins, affecting their activity .

Comparison with Similar Compounds

4-(1-Adamantyl)-2,6-dinitrophenol can be compared with other adamantyl-substituted phenols and dinitrophenols:

    Similar Compounds: 1-Adamantylamine, 1-Adamantyl bromide, 2-(1-Adamantyl)-4-bromophenol.

    Uniqueness: The combination of the adamantyl group with the dinitrophenol moiety imparts unique chemical and physical properties, such as increased lipophilicity and stability.

Properties

IUPAC Name

4-(1-adamantyl)-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-15-13(17(20)21)4-12(5-14(15)18(22)23)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11,19H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXFWZBDGTUMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385406
Record name 4-(1-adamantyl)-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313648-62-3
Record name 4-(1-adamantyl)-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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